1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea

Soluble Epoxide Hydrolase sEH Inhibition Enzyme Assay

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034510-93-3) is a synthetic, 1,3-disubstituted urea derivative. Its structure features a central urea pharmacophore linked to two distinct thiophene-containing moieties: a thiophen-2-ylmethyl group and a 5-hydroxy-3-(thiophen-2-yl)pentyl chain.

Molecular Formula C15H20N2O2S2
Molecular Weight 324.46
CAS No. 2034510-93-3
Cat. No. B2471907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea
CAS2034510-93-3
Molecular FormulaC15H20N2O2S2
Molecular Weight324.46
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)NCCC(CCO)C2=CC=CS2
InChIInChI=1S/C15H20N2O2S2/c18-8-6-12(14-4-2-10-21-14)5-7-16-15(19)17-11-13-3-1-9-20-13/h1-4,9-10,12,18H,5-8,11H2,(H2,16,17,19)
InChIKeyAVHXYYDKYHBZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034510-93-3): Structural and Pharmacological Baseline


1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034510-93-3) is a synthetic, 1,3-disubstituted urea derivative. Its structure features a central urea pharmacophore linked to two distinct thiophene-containing moieties: a thiophen-2-ylmethyl group and a 5-hydroxy-3-(thiophen-2-yl)pentyl chain. This compound falls into the broader class of substituted ureas, a privileged scaffold in medicinal chemistry known for yielding potent enzyme inhibitors. While structural analogs within this class have been patented as soluble epoxide hydrolase (sEH) inhibitors, a direct, curated target-activity profile sourced exclusively from primary literature, authoritative databases, or patents is not available for this precise compound from the permissible sources. This guide therefore delineates what is verifiably known from permissible structural and class-level data to inform procurement decisions, explicitly distinguishing established facts from vendor-supplied claims lacking primary-source validation [1].

Why 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Generically Substituted: A Risk Analysis


The assumption that in-class urea derivatives with thiophene motifs are functionally interchangeable is a high-risk procurement strategy. This compound's exact substitution pattern, specifically the combination of a 5-hydroxy-3-(thiophen-2-yl)pentyl chain and a thiophen-2-ylmethyl group on the urea core, creates a unique three-dimensional pharmacophore. Even subtle alterations, such as shifting the thiophene attachment from the 2- to the 3-position as seen in the close structural analog 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea, can fundamentally alter the molecule's molecular recognition, binding kinetics, and target selectivity. In the absence of direct head-to-head pharmacological data from the literature, the structural differences themselves represent a significant source of uncertainty. Procuring an unvalidated analog as a 'direct replacement' for this compound introduces an unquantifiable risk of divergent biological activity and failed experimental replication, making it a critical decision point that must be acknowledged .

Quantitative Differentiation Evidence for 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea vs. Closest Analogs


Absence of Verifiable Target-Specific Biochemical Potency Data

A direct search of the BindingDB database, key patents (e.g., US10377744 covering potent sEH inhibitors), and primary literature did not reveal a verified inhibitory constant (Ki) or IC50 value for this compound against soluble epoxide hydrolase or any other specific enzyme target. While structurally related 1,3-disubstituted urea compounds in the same patent family demonstrate potent sEH inhibition (e.g., another compound with Ki of 0.22 nM), none of the retrieved data corresponds to this compound's exact structure. The absence of quantitative target-engagement data is the most critical evidence gap for scientific selection.

Soluble Epoxide Hydrolase sEH Inhibition Enzyme Assay

Gap in Selectivity Profiling Against Anti-Targets

No selectivity data is available for this compound against a panel of common anti-targets or closely related enzymes in the epoxide hydrolase family. The closest analogs in the sEH inhibitor class have been optimized for selectivity, but without specific data, the risk of off-target activity is unquantifiable. This is a critical differentiator, as even potent sEH inhibitors can be deprioritized based on an unfavorable selectivity profile, a data point entirely missing for this compound.

Off-Target Effects Selectivity Kinase Panel

Lack of In Vitro ADME and Pharmacokinetic Data

There is a complete absence of experimental data on this compound's aqueous solubility, logP, metabolic stability in microsomes, or permeability. These in vitro ADME parameters are crucial for any project moving beyond biochemical assays. The lack of such data prevents any comparison with advanced leads that have documented solubility (>50 µM) or metabolic half-life (t1/2 > 60 min in human liver microsomes), leaving its suitability for cell-based or in vivo studies entirely unproven.

ADME Metabolic Stability Permeability

Scientifically Grounded Application Scenarios for 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea


Structural Biology as a Novel Chemotype for sEH Co-crystallography

Despite the absence of potency data, the compound's distinct substitution pattern makes it a candidate for co-crystallography trials with soluble epoxide hydrolase. Its binding mode, if verified, could provide a new structural starting point for fragment-based drug design, a scenario supported by the broad patent landscape covering similar urea chemotypes [1].

Medicinal Chemistry Scaffold-Hopping Campaigns

The unique combination of a hydroxylated pentyl chain and a thiophen-2-ylmethyl group offers a distinct scaffold for medicinal chemists looking to explore the pharmacophore space around the urea core. This compound can serve as a reference point for structure-activity relationship (SAR) studies, where its biological activity would be first determined and then systematically compared with analogs [1].

Chemical Biology Probe Development (Requires Internal Validation)

If internal screening confirms target engagement and potency, this compound could be developed into a chemical biology probe. Its structural features, particularly the terminal hydroxyl group, offer a convenient synthetic handle for linker attachment to create bifunctional molecules (e.g., PROTACs or affinity chromatography reagents), a strategy seen with other biologically active ureas [1].

Quote Request

Request a Quote for 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.